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Drug Profile and Relevance to SARS-CoV-2

Nafamostat mesylate is a synthetic broad-spectrum serine protease inhibitor that has emerged as a
promising repurposed therapeutic candidate against SARS-CoV-2. Originally approved in Japan and South
Korea for treating acute pancreatitis and as an anticoagulant during hemodialysis, nafamestat has
demonstrated potent antiviral activity against SARS-CoV-2 in preclinical models. The drug exhibits a
favorable multitarget profile by simultaneously addressing viral entry mechanisms and COVID-19-specific
pathophysiological processes, including thrombotic complications and inflammatory responses. With proven
clinical safety established through decades of human use and a mechanism of action targeting host proteins
rather than viral components, nafameostat presents a strategic advantage against evolving variants that may

develop resistance to direct-acting antivirals [1] [2].

The relevance of nafamestat for COVID-19 treatment stems from its ability to interfere with crucial early
stages of the SARS-CoV-2 infection cycle. SARS-CoV-2 cellular entry depends not only on the viral spike
protein binding to the human angiotensin-converting enzyme 2 (ACE2) receptor but also on proteolytic
activation by host proteases. Nafamostat's primary antiviral mechanism involves inhibition of
transmembrane protease serine 2 (TMPRSS2), a host cell surface protease that facilitates viral entry

through spike protein priming. This host-directed approach potentially provides broad-spectrum activity
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against current and future SARS-CoV-2 variants, as TMPRSS2 represents a relatively conserved human
target compared to rapidly mutating viral proteins. Additionally, nafamostat's established anticoagulant
properties address the thrombotic complications frequently observed in severe COVID-19 cases, positioning

it as a multifunctional therapeutic candidate for comprehensive disease management [2] [3].

Primary Antiviral Mechanism: TMPRSS2 Inhibition

Fundamental Role of TMPRSS2 in Viral Entry

SARS-CoV-2 cellular entry is mediated by its trimeric transmembrane spike (S) glycoprotein, which
undergoes proteolytic processing at two critical sites to enable membrane fusion. The S1/S2 cleavage site is
initially processed by furin during viral egress, priming the spike protein for subsequent activation. Upon
viral attachment to ACE2 receptors on host cells, the S2' site is cleaved by TMPRSS2, located on the host
cell surface. This proteolytic processing exposes the fusion peptide embedded within the S2 subunit,
initiating viral envelope fusion with the host cell membrane and facilitating viral RNA release into the
cytoplasm. This TMPRSS2-dependent pathway represents the primary entry route for SARS-CoV-2 in

respiratory epithelial cells, making it an attractive therapeutic target for early intervention [4] [3].

The critical nature of TMPRSS2-mediated spike protein activation is highlighted by entry pathway studies
across SARS-CoV-2 variants. Earlier variants, including Delta, predominantly utilize the TMPRSS2-
dependent surface pathway, while Omicron subvariants demonstrate increased reliance on cathepsin-
dependent endosomal entry. However, TMPRSS2 remains expressed in respiratory epithelium and
continues to contribute to the infectivity of all variants. The enzyme's active site features a canonical
catalytic triad consisting of Ser441, His296, and Asp345, which is structurally similar to other trypsin-like
serine proteases yet possesses unique characteristics that enable selective inhibition. Targeting this host
protease rather than viral components reduces the likelihood of resistance development through viral
mutation, making TMPRSS2 inhibition a strategically advantageous approach for coronavirus therapeutics

[4] [3].

Molecular Mechanism of Nafamostat Inhibition
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Nafamestat functions as a potent covalent inhibitor of TMPRSS2 through a mechanism involving stable
binding to the enzyme's catalytic center. Molecular dynamics simulations demonstrate that nafameostat
spontaneously and stably binds to the TMPRSS2 active site through electrostatic attractions between its
guanidinium groups and acidic residues (Asp/Glu) surrounding the catalytic cleft. As the drug enters the
catalytic pocket, it forms additional van der Waals interactions and hydrogen bonds with TMPRSS?2 in an
induced-fit manner, effectively occupying the space required for substrate binding and proteolytic activity.
This binding mode physically blocks the enzyme's ability to process the viral spike protein, thereby

preventing the membrane fusion essential for viral entry [3].

Comparative structural analyses reveal that nafamostat exhibits greater specificity for the TMPRSS2
catalytic center than its analog camostat, explaining its significantly enhanced potency. The half-maximal
inhibitory concentration (ICso) for nafamostat against TMPRSS?2 is approximately 0.4 nM, nearly 20-fold
more potent than camostat (ICso = 9.0 nM). This enhanced specificity and potency stems from nafamostat's
structural optimization for the TMPRSS2 active site, forming more numerous and stable molecular
interactions that result in prolonged residence time and more complete inhibition of proteolytic activity. The
drug effectively mimics the natural substrate, binding irreversibly to the catalytic serine residue through its
ester bond, which is subsequently hydrolyzed at an extremely slow rate, extending its inhibitory duration [4]

[3].

The following diagram illustrates SARS-CoV-2 cellular entry and nafamestat's mechanism of TMPRSS2

inhibition:
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SARS-CoV-2 entry pathway and nafamostat inhibition mechanism.

Quantitative Antiviral Potency and Pharmacokinetics

In Vitro Antiviral Potency Across Experimental Models

Nafameostat demonstrates exceptional antiviral potency against SARS-CoV-2 across various experimental
systems, with activity consistently observed in the low nanomolar range. The following table summarizes

key efficacy data from published preclinical studies:
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Experimental System

Virus/Variant

Potency (ICso/ECs0) Reference/Model

Human Calu-3 lung cells

Human Calu-3 lung cells

H3255 cells

Primary human
bronchiolar epithelia

VSV pseudovirus assay

Primary human
bronchiolar epithelia

SARS-CoV-2 (WT)

SARS-CoV-2 (WT)

SARS-CoV-2 (WT)

SARS-CoV-2

SARS-CoV-2 S protein

Seasonal coronaviruses (hCoV-

229E, hCoV-NL63)

ICs0 = 2.2 NM [2]
ECso = 1-10 nM [2]
ECso = 1-10 nM 2]
~10 nM [1]

Significant inhibition [3]
at 1-10 nM

Markedly inhibited [1]

The exceptional potency of mafamestat becomes particularly evident when compared to other approved

antivirals. In parallel human lung cell models (Calu-3 cells), nafameostat demonstrated an ICso of 2.2 nM,

which is approximately 590-fold more potent than remdesivir (ICso = 1,300 nM), 890-fold more potent than

molnupiravir (ICso = 1,965 nM), and 80-fold more potent than nirmatrelvir (ICso = 176.5 nM) [2]. This

remarkable potency is further enhanced against specific variants when nafamestat is incorporated into

nanoparticle delivery systems, with one study demonstrating an ICso < 0.05 nM against wild-type SARS-

CoV-2 and ICso = 2 nM against the D614G variant when formulated as ACE2-decoy-conjugated PLGA-

PEG nanoparticles [5].

Pharmacokinetic Profile and Dosing Considerations

The clinical application of nafamestat for COVID-19 requires careful consideration of its pharmacokinetic

properties, which present both challenges and opportunities for therapeutic development:

Parameter Characteristics

Clinical Relevance

Half-life 5-23 minutes

Requires continuous IV
infusion for sustained
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Parameter Characteristics Clinical Relevance
effect
Metabolism Rapid hydrolysis by plasma esterases to inactive Limited oral bioavailability

metabolites (6-amidino-2-naphthol and 4-
guanidinobenzoic acid)

Steady-state 30-240 nM (at 0.1-0.2 mg/kg/h infusion) Encompasses SARS-CoV-
concentration 2 ECo0 values

COVID-19 trial 0.2 mg/kg/h by continuous IV infusion Used in DEFINE trial and
dosing case series

Protein binding High (>98%) Potential drug interactions

Nafamostat's extremely short half-life necessitates continuous intravenous administration to maintain
therapeutic concentrations above the 90% maximal effective concentration (ECo0) for SARS-CoV-2
inhibition. The standard dosing regimen investigated in COVID-19 clinical studies is 0.2 mg/kg/h via
continuous infusion, which achieves steady-state plasma concentrations of 30-240 nM — well above the
established ICso values for SARS-CoV-2 inhibition in human lung cell models [2] [6]. One notable
pharmacokinetic study in COVID-19 patients (the DEFINE trial) reported almost undetectable plasma
concentrations of the parent drug with elevated levels of inactive metabolites, suggesting potential disease-

specific alterations in drug metabolism or assay-related issues that warrant further investigation [2].

Structural Insights and Molecular Interactions

TMPRSS2 Structural Domains and Catalytic Mechanism
The extracellular domain of TMPRSS2 consists of three structurally distinct regions that collectively mediate
its proteolytic function:

e LDLRA domain: An N-terminal low-density lipoprotein receptor class A domain (residues 118-148)
that is calcium-dependent and facilitates cellular internalization of macromolecules
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¢ SRCR domain: A scavenger receptor cysteine-rich domain (residues 149-242) that participates in
ligand binding

¢ SP domain: A C-terminal serine protease domain (residues 256-492) that houses the canonical
catalytic triad (Ser441-His296-Asp345) responsible for proteolytic activity [4]

The structural integrity of the LDLRA domain is maintained by a canonical calcium ion coordinated by six
conserved residues, with enzymatic assays demonstrating that calcium depletion slightly reduces both
thermal stability and catalytic activity. A critical disulfide bond (Cys244-Cys365) connects the SRCR and
SP domains, stabilizing the overall tertiary structure. The orientation of the SRCR domain relative to the SP
domain differs from other transmembrane serine protease family members, potentially explaining

TMPRSS2's unique substrate specificity and physiological functions [4].

Molecular Basis of Nafamostat-TMPRSS2 Interactions

Structural biology approaches, including X-ray crystallography and molecular dynamics simulations, have

elucidated the precise molecular interactions underlying nafamostat's potent inhibition of TMPRSS2:

e Catalytic site binding: Nafamostat binds directly to the TMPRSS2 catalytic center, forming a
covalent bond with the active site serine (Ser441) through its ester group

¢ Electrostatic interactions: The guanidinium groups of nafamostat establish strong salt bridges
with acidic residues (Asp/Glu) within the substrate-binding pocket

e Aromatic stacking: The naphthalene ring system engages in Tt-1t interactions with hydrophobic
residues lining the active site cleft

e Hydrogen bonding: Multiple hydrogen bonds form between nafamostat's carbamimidoyl and ester
groups with backbone atoms and side chains of the protease [4] [3]

Comparative structural analyses of TMPRSS2 in complex with nafamostat versus camostat reveal that
nafamostat's enhanced molecular complementarity to the active site explains its superior potency.
Nafamostat makes more extensive van der Waals contacts throughout the S1 and S2 subsites of the enzyme,
resulting in tighter binding and slower dissociation kinetics. Molecular dynamics simulations demonstrate
that nafameostat spontaneously and stably binds to the catalytic center without requiring prior
conformational adjustments, with the main driving force being electrostatic attraction between its positively

charged guanidinium groups and the negatively charged surface around the TMPRSS2 active site [3].

Additional Antiviral Mechanisms and Protective Effects
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Dual Pathway Inhibition Strategy

Beyond its primary mechanism of TMPRSS?2 inhibition, emerging evidence indicates that nafamestat may
provide additional antiviral benefits through a dual-pathway inhibition strategy. SARS-CoV-2 can utilize
two distinct entry pathways: the TMPRSS2-dependent surface pathway and a cathepsin-dependent
endosomal pathway. Research has demonstrated that simultaneously blocking both pathways produces a
synergistic antiviral effect against SARS-CoV-2. While nafamestat primarily targets TMPRSS2, studies
have explored its combination with cathepsin inhibitors such as K777, resulting in enhanced antiviral activity

across multiple SARS-CoV-2 variants with different entry pathway preferences [4].

This dual-inhibition approach has inspired the development of bispecific compounds that simultaneously
target both TMPRSS2 and cathepsins L/B (CTSL/CTSB). One such compound, 212-148, was specifically
designed based on structural information from nafamestat-TMPRSS2 complexes and demonstrates potent
inhibition of both pathways. This innovative strategy offers particular advantages against Omicron
subvariants, which show increased reliance on the endosomal entry route compared to earlier variants. The
therapeutic rationale is that simultaneously blocking both entry pathways may completely prevent cellular
infection regardless of viral variant or target cell type, representing a promising approach for broad-spectrum

coronavirus therapeutics [4].

Anti-inflammatory and Anticoagulant Activities

Nafamestat exhibits significant pleiotropic effects beyond direct antiviral activity that may be particularly

beneficial for managing COVID-19 pathogenesis:

¢ Anti-inflammatory properties: Independent of its antiviral effects, nafamostat reduces homeostatic
secretion of pro-inflammatory cytokines and chemokines from airway epithelia, including CXCL9,
CXCL10, CXCL11, and MCP2 - all of which are elevated in SARS-CoV-2 infection and contribute to
the cytokine release syndrome associated with severe COVID-19 [1]

¢ Anticoagulant effects: As an approved anticoagulant for hemodialysis, nafamostat inhibits multiple
serine proteases in the coagulation cascade, including activated factors Vila and Xlla, kallikrein,
and thrombin, addressing the thrombotic complications frequently observed in severe COVID-19
cases [2]

¢ Antifibrinolytic activity: The drug inhibits tissue-type and urokinase plasminogen activators,
providing additional modulation of coagulation pathways dysregulated in COVID-19 [2]
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These multimodal actions position nafamestat as a comprehensive therapeutic candidate that simultaneously
targets viral entry, hyperinflammation, and thrombotic complications — three fundamental pathological
processes in COVID-19. The anti-inflammatory effects observed in primary human bronchiolar epithelia
from healthy donors, smokers, and COPD patients suggest potential efficacy across diverse patient

populations with varying comorbid conditions [1] [6].

Experimental Models and Research Advances

Key Experimental Systems and Methodologies

The antiviral efficacy of nafamestat against SARS-CoV-2 has been evaluated across multiple experimental

platforms, each providing unique insights into its mechanism and potency:

¢ Primary human bronchiolar epithelia: Polarized mucociliated epithelial layers reconstituted from
cells derived from healthy donors, smokers, and COPD patients, infected with SARS-CoV-2 at air-
liquid interface to model natural infection; nafamostat (10 uM) reduced apical viral shedding by 100-
1000-fold across all donor types [1]

e FRET-based enzymatic assays: High-throughput screening of 10,000 compounds using
fluorescence resonance energy transfer to measure TMPRSS2 inhibition; identified nafamostat as a
potent inhibitor (ICso = 0.40 nM) [4]

e Molecular dynamics simulations: Unbiased simulations demonstrating spontaneous binding of
nafamostat to TMPRSS2 catalytic center driven by electrostatic attractions, with stable complex
formation [3]

e X-ray crystallography: Determination of TMPRSS2-inhibitor complex structures at 2.4-2.6 A
resolution, revealing detailed molecular interactions [4]

The following diagram illustrates a typical experimental workflow for evaluating mnafamestat efficacy in

primary human airway models:
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Experimental workflow for nafamostat evaluation in primary human airway models.

Advanced Formulation Strategies and Clinical Translation

To overcome nafamestat's pharmacokinetic limitations and enhance its therapeutic potential, several

advanced formulation strategies have been developed:

¢ Nanoparticle delivery systems: PLGA-PEG nanoparticles encapsulating hafamostat (NM-PP NPs)
with conjugation of ACE2 decoys (CTC-445.2d or SI5a) to generate NM-PP-Pro/Pep NPs; these
formulations demonstrate uniform size distribution (<200 nm), sustained release kinetics, and
enhanced potency (ICso < 0.05 nM against wild-type SARS-CoV-2) [5]

e Combination therapies: Clinical case series demonstrating potential synergy between nafamostat
and favipiravir in critically ill COVID-19 patients, with 7 of 8 mechanically ventilated patients
successfully weaned from ventilation and overall mortality of 9% (1 of 11 patients) [6]
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¢ Inhalation delivery: Preclinical investigation of pulmonary administration to directly target the primary
site of SARS-CoV-2 infection while potentially minimizing systemic exposure and adverse effects

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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